

stearyl palmitate CAS number and molecular weight

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An In-Depth Technical Guide to Stearyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **stearyl palmitate**, a wax ester with significant applications in the pharmaceutical, cosmetic, and research sectors. This document details its physicochemical properties, experimental protocols for its synthesis and analysis, and its application in advanced drug delivery systems.

Core Properties of Stearyl Palmitate

Stearyl palmitate is the ester formed from the condensation of stearyl alcohol and palmitic acid. It functions as an emollient, thickener, and stabilizer in various formulations.



Property	Value	Reference
CAS Number	2598-99-4	[1][2]
Molecular Formula	C34H68O2	[1]
Molecular Weight	508.9 g/mol	[1]
Appearance	White crystals or flakes	[1]
Solubility	Insoluble in water	
Melting Point	57 °C (135 °F)	_
HLB Value	10	

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **stearyl palmitate** are crucial for its application in research and development. Below are protocols for its enzymatic synthesis and analysis via Gas Chromatography-Mass Spectrometry (GC-MS).

Enzymatic Synthesis of Stearyl Palmitate

The enzymatic synthesis of **stearyl palmitate** offers a green and efficient alternative to traditional chemical methods, providing high specificity and mild reaction conditions. Lipases are commonly used as biocatalysts for this esterification reaction.

Materials:

- Palmitic acid
- Stearyl alcohol
- Immobilized lipase (e.g., from Candida rugosa)
- Organic solvent (e.g., n-hexane)
- Molecular sieves (optional, for water removal)
- Reaction vessel (e.g., sealed glass ampoules or a stirred-tank reactor)



- Incubator or water bath with temperature control
- Filtration or centrifugation setup

Procedure:

- Reactant Preparation: Accurately weigh palmitic acid and stearyl alcohol and add them to the
 reaction vessel. The molar ratio of alcohol to acid can be varied to optimize the reaction, with
 ratios from 1:1 to 15:1 being reported for similar ester syntheses. If a solvent is used, add it
 to the mixture.
- Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading typically ranges from 2% to 10% (w/w) of the total substrates.
- Reaction Incubation: Seal the reaction vessel and place it in an incubator or water bath at a controlled temperature (e.g., 40-60 °C). The reaction time can vary from a few hours to several days, depending on the specific conditions and desired conversion rate. Agitation (e.g., using a magnetic stirrer or shaker) is recommended to ensure proper mixing.
- Water Removal (Optional): To drive the equilibrium towards ester formation, water produced during the reaction can be removed by adding activated molecular sieves to the reaction mixture.
- Reaction Termination and Product Recovery: Once the desired conversion is achieved, terminate the reaction by separating the immobilized enzyme from the reaction mixture through filtration or centrifugation. The enzyme can be washed with a suitable solvent and stored for reuse.
- Product Purification: The resulting mixture can be purified to isolate **stearyl palmitate**. This may involve techniques such as solvent evaporation, crystallization, or chromatography.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the qualitative and quantitative analysis of **stearyl palmitate**. The following is a general protocol for its analysis, which may require optimization based on the specific instrument and sample matrix.



Materials:

- Stearyl palmitate sample
- Internal standard (e.g., hexadecane)
- Silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA) for derivatization, if analyzing the constituent fatty acid and alcohol separately after hydrolysis. For direct analysis of the ester, derivatization may not be necessary.
- Organic solvent (e.g., n-hexane)
- GC-MS system equipped with a suitable capillary column (e.g., HP-5MS)

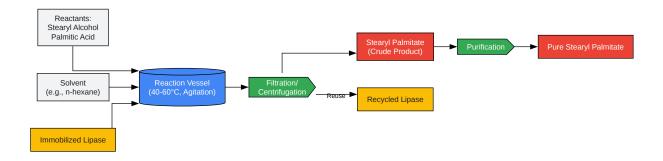
Procedure:

- Sample Preparation: Dissolve a known amount of the stearyl palmitate sample in a suitable organic solvent. An internal standard can be added at this stage for quantitative analysis.
- Injection: Inject a small volume (e.g., 1-2 μ L) of the prepared sample into the GC injector port, which is heated to a high temperature (e.g., 280 °C) to vaporize the sample.
- Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through the capillary column. The column temperature is typically programmed to increase over time (e.g., starting at 80°C, holding for 2 minutes, then ramping at 20°C/min to 280°C and holding for 10 minutes) to separate the components of the mixture based on their boiling points and interactions with the stationary phase.
- Mass Spectrometry Detection: As the separated components elute from the column, they
 enter the mass spectrometer. They are ionized (typically by electron impact ionization at 70
 eV), and the resulting charged fragments are separated based on their mass-to-charge ratio.
- Data Analysis: The resulting mass spectrum provides a molecular fingerprint of each component, allowing for its identification by comparing the fragmentation pattern to a spectral library. For quantitative analysis, the peak area of the analyte is compared to that of the internal standard.



Visualizing Experimental Workflows

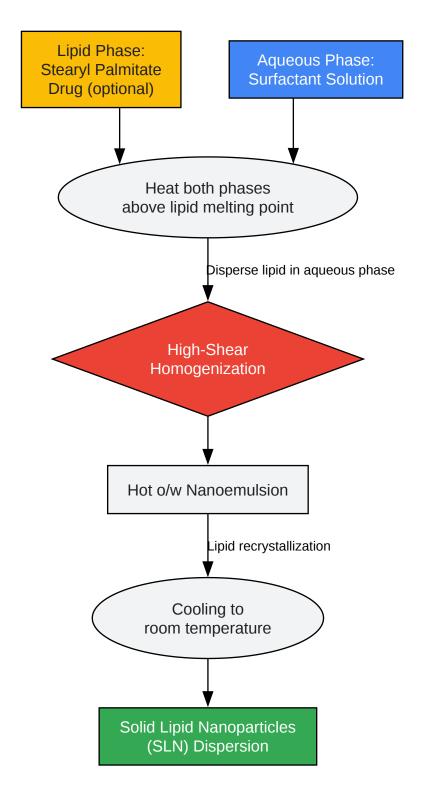
Diagrams created using Graphviz provide a clear visual representation of experimental processes.



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Caption: Enzymatic synthesis of stearyl palmitate workflow.





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Caption: Preparation of **stearyl palmitate**-based solid lipid nanoparticles.

Applications in Drug Development



Stearyl palmitate is utilized in the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) for drug delivery. These lipid-based nanoparticles offer several advantages, including enhanced drug stability, controlled release, and the ability to encapsulate both lipophilic and hydrophilic drugs. The solid matrix of stearyl palmitate at physiological temperatures provides a stable core for the nanoparticle, protecting the encapsulated drug from degradation. The preparation of these nanoparticles often involves a hot homogenization technique followed by ultrasonication or microfluidization to achieve the desired particle size and distribution. The use of stearyl palmitate in these advanced drug delivery systems is a promising area of research for improving the therapeutic efficacy of various drugs.

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References

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